molecular formula C16H15NOS B12524355 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole CAS No. 820961-83-9

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B12524355
CAS No.: 820961-83-9
M. Wt: 269.4 g/mol
InChI Key: UYWBNPWMLYQSKH-UHFFFAOYSA-N
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Description

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted at the 2-position with a sulfanyl group linked to a 3-phenylpropyl chain. Its molecular formula is C₁₆H₁₅NOS, with a molecular weight of 269.36 g/mol. The 3-phenylpropyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

CAS No.

820961-83-9

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(3-phenylpropylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C16H15NOS/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2

InChI Key

UYWBNPWMLYQSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a sulfur source. One common method is the condensation of 2-aminophenol with 3-phenylpropyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Benzoxazole derivatives, including 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole, exhibit a broad spectrum of biological activities:

  • Anticancer Properties : Research indicates that benzoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain benzoxazole compounds exhibit significant cytotoxicity against HeLa and HepG2 cancer cells, making them promising candidates for anticancer drug development . The mechanism of action often involves inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : The compound has demonstrated potent antibacterial and antifungal properties. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species . The antibacterial activity is often linked to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication.
  • Antiviral Effects : Certain benzoxazole derivatives have been explored as potential antiviral agents, particularly against HIV. These compounds may act by inhibiting viral proteases essential for viral replication .

Synthesis and Structural Modifications

The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactions that can be optimized for yield and efficiency. Recent advancements in green chemistry have led to more sustainable synthesis methods using environmentally friendly catalysts .

Key Synthesis Pathways:

  • Condensation Reactions : Initial steps often involve the condensation of appropriate phenolic and sulfide precursors.
  • Functionalization : Post-synthesis modifications can enhance biological activity; for instance, substituents can be added to improve solubility or target specificity.

Case Studies

Several studies highlight the therapeutic potential of benzoxazole derivatives:

  • Study on Anticancer Activity : A comprehensive evaluation involved synthesizing a series of benzoxazole derivatives and testing them against multiple cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with some showing enhanced activity compared to established chemotherapeutics like daunomycin .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized benzoxazole compounds against a range of pathogens. The results indicated that specific structural modifications significantly enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one
  • Molecular Formula: C₁₆H₁₃NO₃
  • Core Structure : Benzoxazolone (oxazole fused with a ketone-modified benzene).
  • Substituent: 3-Phenylpropanoyl group at the 6-position.
  • The propanoyl substituent introduces an electron-withdrawing effect, altering electronic distribution and reactivity.
  • Applications : Likely used in antimicrobial or anti-inflammatory research due to the benzoxazolone framework, though specific data are unavailable .
Compound B : 2-({3-[3,5-bis(4-Chlorophenoxymethyl)-1H-1,2,4-triazol-1-yl]propyl}sulfanyl)-1,3-benzothiazole
  • Molecular Formula : C₂₆H₂₂Cl₂N₄O₂S₂
  • Core Structure : Benzothiazole (sulfur replaces oxygen in the heterocycle).
  • Substituent: Complex triazole and chlorophenoxymethyl groups.
  • Key Differences: Benzothiazole’s sulfur atom enhances electron delocalization and thiol reactivity compared to benzoxazole.
  • Applications : Likely investigated for antitumor or antiparasitic activity due to benzothiazole’s established role in drug discovery .

Functional Group Analogues

Compound C : 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole
  • Molecular Formula : C₁₀H₁₀ClNS₂
  • Core Structure : Benzothiazole.
  • Substituent : 3-Chloropropylsulfanyl group.
  • Key Differences :
    • The chloropropyl chain introduces a strong electron-withdrawing effect, enhancing reactivity toward nucleophiles.
    • Benzothiazole’s sulfur atom may confer higher metabolic stability compared to benzoxazole.
  • Applications: Potential use in agrochemicals or antiviral agents due to chlorine’s bioactivity .
Compound D : 2-[3-(3-Methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
  • Molecular Formula : C₁₈H₂₀N₂OS₂
  • Core Structure : Benzimidazole (two nitrogen atoms in the heterocycle).
  • Substituent: Methylphenoxypropylsulfanylmethyl group.
  • Key Differences: Benzimidazole’s basicity improves solubility in acidic environments, aiding oral bioavailability. The methylphenoxy group enhances lipophilicity, favoring CNS-targeting applications.
  • Applications : Likely explored for antiparasitic or kinase-inhibitory activity .

Pharmacological Analogues

Compound E : Sulfamethoxazole Related Compounds (e.g., USP Sulfanilamide)
  • Molecular Formula : C₆H₈N₂O₂S (Sulfanilamide)
  • Core Structure : Sulfonamide (aromatic benzene with sulfonamide group).
  • Key Differences: Sulfonamides inhibit dihydropteroate synthase (DHPS), a mechanism distinct from benzoxazoles.
  • Applications : Antibacterial agents, though structurally unrelated to benzoxazoles .

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Formula Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Benzoxazole C₁₆H₁₅NOS 3-Phenylpropylsulfanyl 269.36 Moderate lipophilicity, thiol reactivity
Compound A Benzoxazolone C₁₆H₁₃NO₃ 3-Phenylpropanoyl 267.28 High polarity, ketone-mediated reactivity
Compound B Benzothiazole C₂₆H₂₂Cl₂N₄O₂S₂ Triazole-chlorophenoxymethyl 557.52 High electronegativity, antimicrobial
Compound C Benzothiazole C₁₀H₁₀ClNS₂ 3-Chloropropylsulfanyl 243.77 Nucleophilic reactivity, agrochemical use
Compound D Benzimidazole C₁₈H₂₀N₂OS₂ Methylphenoxypropylsulfanylmethyl 344.49 Improved solubility, CNS-targeting potential
Compound E (Sulfanilamide) Sulfonamide C₆H₈N₂O₂S Sulfonamide 172.20 DHPS inhibition, antibacterial

Biological Activity

2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring substituted with a sulfanyl group and a phenylpropyl moiety. This unique structure contributes to its biological activity, as modifications in the benzoxazole scaffold can lead to varying pharmacological effects.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In studies involving various synthesized benzoxazole compounds, including those similar to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole, antimicrobial activity was assessed against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml for different derivatives, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Properties

Benzoxazole derivatives have also shown promise in anticancer research. For instance, compounds structurally related to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 20 nM against leukemia and lymphoma cell lines, suggesting potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant potential of benzoxazole derivatives has been explored extensively. Compounds similar to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole have been shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage .

Enzyme Interaction

The biological activity of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is largely attributed to its interaction with various enzymes. For example, it may inhibit enzymes involved in inflammatory pathways or those responsible for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of benzoxazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that while some compounds were less potent than standard antibiotics like fluconazole against C. albicans, they showed superior activity against drug-resistant strains .
  • Anticancer Activity : Another investigation focused on the anticancer potential of modified benzoxazoles. The study reported that certain derivatives induced apoptosis in cancer cells through mitochondrial pathway activation, highlighting the therapeutic potential of these compounds in oncology .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialBroad spectrum against Gram-positive/negative bacteria and fungi
AnticancerInduces apoptosis in various cancer cell lines; low IC50 values observed
AntioxidantEffective free radical scavenging; inhibits lipid peroxidation

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole?

  • Methodological Answer : Employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test interactions between three critical factors (e.g., reaction time, molar ratio of reactants, and pH). Use orthogonal arrays (e.g., Taguchi methods) to minimize experimental runs while capturing main effects and interactions . Post-optimization, validate results with regression analysis to model yield or purity trends .
  • Example Table :
FactorLevel 1Level 2
Temperature (°C)80120
Catalyst (mol%)1.02.5
Reaction Time (h)612

Q. How should researchers characterize the structural and electronic properties of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze substituent effects on chemical shifts (e.g., downfield shifts in ¹³C NMR for sulfur-linked carbons).
  • FT-IR : Identify benzoxazole ring vibrations (e.g., C=N stretching ~1600 cm⁻¹) and sulfanyl group modes (S-C ~700 cm⁻¹).
  • DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What safety protocols are critical when handling sulfanyl-containing derivatives like 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines:
  • Use fume hoods for reactions involving volatile sulfur compounds.
  • Conduct a pre-experiment risk assessment for sulfanyl group reactivity (e.g., potential oxidation to sulfoxides/sulfones).
  • Implement 100% compliance with safety exams, as mandated for advanced laboratory courses .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway discovery for modifying the sulfanyl substituent in 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC calculations in Gaussian) to map energy barriers for sulfanyl substitution. Use machine learning (ML)-driven tools like ICReDD’s workflow to predict optimal conditions for introducing alternative substituents (e.g., alkyl vs. aryl groups) . Validate computational predictions with kinetic studies (e.g., monitoring intermediate stability via stopped-flow UV-Vis).

Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Adopt a multi-method validation framework :
  • Cross-check DFT-predicted reaction mechanisms (e.g., nucleophilic attack at the benzoxazole ring) with isotopic labeling experiments (e.g., ³⁵S tracing).
  • Use sensitivity analysis to identify variables (e.g., solvent polarity) causing discrepancies between computational and empirical results .
  • Apply Bayesian statistics to quantify uncertainty in theoretical models .

Q. What advanced separation techniques are suitable for isolating 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole from complex reaction mixtures?

  • Methodological Answer : Utilize membrane technologies (e.g., nanofiltration) or HPLC with chiral stationary phases for enantiomeric resolution. Optimize parameters via response surface methodology (RSM) to balance purity and recovery rates. For example, a central composite design (CCD) can optimize mobile phase composition and flow rate .

Data Management and Validation

Q. How can chemical software enhance reproducibility in studies involving 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with built-in encryption to secure raw data. Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to automate data workflows, ensuring traceability from synthesis to characterization . For collaborative projects, adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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